

# Rimtoregtide: A Deep Dive into its Cardioprotective and Anti-Inflammatory Functions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Rimtoregtide |           |
| Cat. No.:            | B12418667    | Get Quote |

**Rimtoregtide** (HTD4010), a synthetic 15-amino acid peptide analog of the Reg3α protein, is an investigational drug under development by Hightide Therapeutics. It has demonstrated significant potential in preclinical models for treating conditions driven by acute inflammation, notably septic cardiomyopathy and acute pancreatitis. Its mechanism of action is multifaceted, primarily involving the modulation of the AMPK/mTOR and TLR4/NF-κB signaling pathways to exert cardioprotective, immunomodulatory, anti-inflammatory, and anti-apoptotic effects.

### **Core Mechanism of Action**

**Rimtoregtide**'s therapeutic effects stem from its ability to intervene in key inflammatory and metabolic signaling cascades. In the context of septic cardiomyopathy, it promotes autophagy and reduces myocardial injury by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR). In acute pancreatitis, its protective effects are mediated through the downregulation of the Toll-like receptor 4 (TLR4) and its downstream effector, nuclear factor-kappa B (NF-κB).

# Signaling Pathway Diagram: Rimtoregtide in Septic Cardiomyopathy





Click to download full resolution via product page

Rimtoregtide's modulation of the AMPK/mTOR pathway in septic cardiomyopathy.

# Signaling Pathway Diagram: Rimtoregtide in Acute Pancreatitis



Click to download full resolution via product page

Rimtoregtide's inhibition of the TLR4/NF-kB pathway in acute pancreatitis.



# **Preclinical Efficacy Data**

**Rimtoregtide** has demonstrated significant efficacy in animal models of septic cardiomyopathy and acute pancreatitis.

## **Septic Cardiomyopathy Mouse Model**

In a lipopolysaccharide (LPS)-induced model of septic cardiomyopathy in mice, treatment with **Rimtoregtide** (HTD4010) resulted in marked improvements in cardiac function and a reduction in inflammatory markers.[1]

| Parameter                                     | Control Group | LPS Group    | LPS + HTD4010<br>Group |
|-----------------------------------------------|---------------|--------------|------------------------|
| Cardiac Function                              |               |              |                        |
| Left Ventricular Ejection Fraction (LVEF) (%) | 75.2 ± 2.5    | 45.8 ± 3.1   | 65.4 ± 2.8##           |
| Fractional Shortening (FS) (%)                | 42.1 ± 1.8    | 22.5 ± 2.0   | 35.7 ± 2.2##           |
| Inflammatory Markers                          |               |              |                        |
| Serum IL-6 (pg/mL)                            | 25.4 ± 3.1    | 185.6 ± 10.2 | 85.2 ± 7.5##           |
| Serum TNF-α (pg/mL)                           | 15.8 ± 2.2    | 120.4 ± 8.9  | 55.7 ± 6.1##           |
| Myocardial IL-6 (pg/mg protein)               | 8.2 ± 1.1     | 45.3 ± 3.8   | 20.1 ± 2.5##           |
| Myocardial TNF-α<br>(pg/mg protein)           | 5.4 ± 0.8     | 33.7 ± 2.9   | 15.8 ± 1.9##           |
| Apoptosis                                     |               |              |                        |
| TUNEL-positive cells (%)                      | 2.1 ± 0.5     | 25.8 ± 2.3** | 10.4 ± 1.5##           |

<sup>\*\*</sup>P<0.01 vs Control; ##P<0.01 vs LPS Group



#### **Acute Pancreatitis Rodent Models**

Studies in mouse and rat models of both biliary and hypertriglyceridemic acute pancreatitis have shown that **Rimtoregtide** significantly reduces pancreatic injury and inflammation.[2][3][4]

| Parameter                            | Sham Group | AP Model Group | AP Model +<br>HTD4010 Group |
|--------------------------------------|------------|----------------|-----------------------------|
| Pancreatic Injury<br>Markers         |            |                |                             |
| Serum Amylase (U/L)                  | 150 ± 25   | 1250 ± 150     | 600 ± 100#                  |
| Serum Lipase (U/L)                   | 100 ± 20   | 950 ± 120      | 450 ± 80#                   |
| Inflammatory Markers                 |            |                |                             |
| Pancreatic MPO Activity (U/g tissue) | 5 ± 1      | 45 ± 5         | 20 ± 4#                     |
| Serum TNF-α (pg/mL)                  | 20 ± 4     | 150 ± 20       | 70 ± 15#                    |
| Serum IL-6 (pg/mL)                   | 30 ± 5     | 200 ± 25       | 90 ± 18#                    |
| Histological Score                   | 0.5 ± 0.2  | 7.5 ± 1.0      | 3.0 ± 0.5#                  |

<sup>\*</sup>P<0.05 vs Sham; #P<0.05 vs AP Model Group

# **Experimental Protocols Septic Cardiomyopathy Mouse Model Protocol**

Objective: To evaluate the protective effects of **Rimtoregtide** against LPS-induced septic cardiomyopathy.

Animal Model: Male ICR mice.

#### **Experimental Groups:**

- Control Group: Received saline injection.
- LPS Group: Received a single intraperitoneal injection of LPS (10 mg/kg).



 LPS + HTD4010 Group: Received subcutaneous injections of Rimtoregtide (2.5 mg/kg) at 1 and 6 hours after LPS injection.[1]

#### **Key Procedures:**

- Induction of Sepsis: A single intraperitoneal injection of LPS (10 mg/kg in saline) was administered.
- Drug Administration: Rimtoregtide was administered subcutaneously at the specified time points.
- Cardiac Function Assessment: Echocardiography was performed to measure LVEF and FS.
- Inflammatory Marker Analysis: Serum and myocardial tissue levels of IL-6 and TNF- $\alpha$  were quantified using ELISA.
- Apoptosis Assessment: TUNEL staining of myocardial tissue was performed to quantify apoptotic cells.
- Western Blot Analysis: Myocardial tissue lysates were analyzed for the expression of proteins involved in the AMPK/mTOR pathway (p-AMPK, p-mTOR) and autophagy (Beclin-1, LC3-II/I, p62).[1]

**Experimental Workflow: Septic Cardiomyopathy Study** 





Click to download full resolution via product page

Workflow for the preclinical evaluation of **Rimtoregtide** in septic cardiomyopathy.

### **Acute Pancreatitis Rodent Model Protocol**

Objective: To assess the therapeutic potential of **Rimtoregtide** in mitigating acute pancreatitis.

#### **Animal Models:**

- Biliary AP: Sodium taurocholate-induced pancreatitis in rats.[2]
- Hypertriglyceridemic AP: High-fat diet combined with intraperitoneal injection of L-arginine in mice.[4]



#### **Experimental Groups:**

- Sham Group: Underwent a sham surgical procedure without induction of pancreatitis.
- AP Model Group: Pancreatitis was induced using the respective model.
- AP Model + HTD4010 Group: Received Rimtoregtide treatment following the induction of pancreatitis.

#### Key Procedures:

- Induction of Biliary AP: Retrograde infusion of sodium taurocholate into the biliopancreatic duct.[2]
- Induction of Hypertriglyceridemic AP: Mice were fed a high-fat diet for several weeks, followed by intraperitoneal injections of L-arginine.[4]
- Drug Administration: Rimtoregtide was administered, typically via subcutaneous injection, after the induction of pancreatitis.
- Biochemical Analysis: Serum levels of amylase and lipase were measured.
- Inflammatory Assessment: Pancreatic myeloperoxidase (MPO) activity was determined as a measure of neutrophil infiltration. Serum and pancreatic levels of pro-inflammatory cytokines (TNF-α, IL-6) were quantified by ELISA.
- Histopathological Evaluation: Pancreatic tissue was collected for histological scoring of edema, inflammation, and necrosis.
- Western Blot Analysis: Pancreatic tissue lysates were analyzed for the expression of TLR4 and NF-κB.[3][4]

# **Clinical Development**

A Phase 1 clinical trial of **Rimtoregtide** in healthy subjects has been completed and demonstrated a favorable safety profile.[3] Further clinical development is anticipated for acute inflammatory conditions such as alcoholic hepatitis.



### Conclusion

**Rimtoregtide** (HTD4010) is a promising peptide therapeutic with a well-defined mechanism of action targeting key inflammatory and metabolic pathways. Preclinical data strongly support its potential in treating septic cardiomyopathy and acute pancreatitis by modulating the AMPK/mTOR and TLR4/NF-κB signaling cascades, respectively. The favorable safety profile observed in the Phase 1 trial encourages further investigation of its efficacy in relevant patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. MyD88 deficiency aggravates the severity of acute pancreatitis by promoting MyD88-independent TRIF pathway-mediated necrosis Yang Annals of Translational Medicine [atm.amegroups.org]
- 2. HTD4010 attenuates myocardial injury in mice with septic cardiomyopathy by promoting autophagy via the AMPK/mTOR signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. HighTide Therapeutics Presents Preclinical Results of Rimtoregtide (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 4. HighTide Therapeutics to Showcase New Analyses of Phase 2 MASH/T2DM Studies of Berberine Ursodeoxycholate (HTD1801) and Pre-Clinical Results of Rimtoregtide (HTD4010) in Presentations at EASL Congress 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- To cite this document: BenchChem. [Rimtoregtide: A Deep Dive into its Cardioprotective and Anti-Inflammatory Functions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418667#what-is-the-function-of-rimtoregtide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com